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Compound of Interest

Compound Name: 1-(4-Chlorophenoxy)-2-methylpropan-2-amine

CAS No.: 167762-63-2

Cat. No.: B3108680

Get Quote

Executive Summary
The pharmacokinetic and pharmacodynamic profiles of neuroactive and systemic therapeutics are fundamentally governed by their lipophilicity. For c

antiparkinsonian agents, and nootropics—the delicate balance between the hydrophobic halogenated aromatic ring and the hydrophilic, ionizable alip

hepatic clearance. This technical guide provides an in-depth analysis of lipophilicity descriptors (LogP and LogD) specific to chlorophenoxy amines, s

Chemical Architecture and the Thermodynamic Basis of Partitioning
Chlorophenoxy amines are characterized by a lipophilic chlorophenoxy moiety linked via an alkyl chain to a basic tertiary or secondary amine. The eth

molecule's ionization state in biological fluids.

LogP vs. LogD: The Ionization Imperative
A critical distinction in drug development is the difference between the partition coefficient (LogP) and the distribution coefficient (LogD). LogP is a me

(traditionally 1-octanol and water) strictly for the neutral, un-ionized species[1].

However, because chlorophenoxy amines possess basic functional groups (e.g., chlorphenoxamine has a pKa of approximately 8.56)[2], they exist pr

relying solely on LogP will grossly overestimate their in vivo lipophilicity. LogD, which accounts for the pH-dependent differential solubility of all specie

descriptor[1].

Quantitative Lipophilicity Profiles
The table below summarizes the physicochemical properties of two prominent chlorophenoxy amines: Chlorphenoxamine (an antihistamine/anticholin

Compound Molecular Weight ( g/mol ) Computed LogP (cLogP) Amine pKa

Chlorphenoxamine 303.83 4.10 - 4.56 8.56

Meclofenoxate 257.71 2.50 ~8.0

Data aggregated from computational models (XLogP3, ALOGPS) and authoritative chemical databases[2][3][4].

Experimental Methodologies for Lipophilicity Determination
While in silico predictions provide rapid screening capabilities, empirical validation is mandatory for regulatory submissions and late-stage pharmacok

two primary experimental approaches.

The Gold Standard: Shake-Flask Protocol (Direct Method)
The shake-flask method remains the definitive standard for LogP/LogD determination because it directly measures the thermodynamic equilibrium of 
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Self-Validating Protocol:

Phase Mutual Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer for 24 hours. Causality: Octanol dissolves ~2.3 M water, a

composition changes during the actual partitioning step[6].

Buffer Optimization: To measure LogP, adjust the aqueous buffer to pH > 10.5 (at least 2 units above the amine's pKa) to ensure >99% of the comp

calibrated to pH 7.4.

Analyte Preparation & Equilibration: Dissolve the chlorophenoxy amine in the pre-saturated aqueous phase at a concentration well below its solubi

vessel (25 ± 0.1 °C). Agitate mechanically for 60 minutes.

Emulsion Resolution: Centrifuge the biphasic mixture at 3000 × g for 15 minutes. Causality: Agitation generates micro-emulsions of octanol in wate

resolved.

Quantification & Mass Balance Validation: Extract aliquots from both phases and quantify using UV-Vis or LC-MS. Validation Check: Calculate the m

initial spike concentration. A deviation >5% indicates experimental failure (e.g., adsorption to glassware or chemical degradation).

High-Throughput RP-HPLC Protocol (Indirect Method)
For screening large libraries of chlorophenoxy derivatives, the shake-flask method is too labor-intensive. Reversed-Phase High-Performance Liquid C

chromatographic retention with lipophilicity[5].

Self-Validating Protocol:

System Preparation: Equip an HPLC system (e.g., an Agilent 1200 Infinity Series) with a high-purity C18 stationary phase[6]. The mobile phase mu

Calibration: Inject a minimum of six reference standards with known, reliable shake-flask LogP values that span the expected lipophilicity range of t

Analyte Injection: Inject the chlorophenoxy amine. Record the retention time (

) and the dead time (

) using an unretained marker (e.g., uracil).

Capacity Factor (

) Calculation: Calculate the capacity factor using the formula:

. Causality: The capacity factor normalizes the retention time against the column's void volume, providing a dimensionless metric of stationary phas

Extrapolation: Plot

of the standards against their known LogP values. Interpolate the LogP of the chlorophenoxy amine from the resulting linear regression.
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Figure 1: Methodological workflow for the determination of LogP and LogD in chlorophenoxy amines.

Pharmacokinetic Implications in Drug Design
The lipophilicity of chlorophenoxy amines directly dictates their interaction with biological barriers. Compounds like chlorphenoxamine (cLogP ~4.5) ex

blood-brain barrier[2][4]. This is a prerequisite for its antiparkinsonian efficacy, which relies on central anticholinergic activity.

Conversely, excessive lipophilicity (LogP > 5.0) often leads to "molecular obesity," resulting in high non-specific binding to plasma proteins, rapid hepa

Meclofenoxate, with a lower LogP of 2.50, maintains sufficient lipophilicity for CNS penetration while optimizing its aqueous solubility for oral bioavaila
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Figure 2: Pharmacokinetic implications of lipophilicity in central nervous system targeting.

Conclusion
The development of chlorophenoxy amine therapeutics requires rigorous control over molecular lipophilicity. Because these compounds feature ioniza

physiological behavior. By combining in silico predictive models with self-validating experimental frameworks like the shake-flask and RP-HPLC meth

optimal CNS penetration and systemic efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in

science and industry.
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